Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinolone derivative This compound is known for its unique chemical structure, which includes three fluorine atoms and a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoline core or other functional groups.
Substitution: This reaction can replace one or more fluorine atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions may produce compounds with different substituents replacing the fluorine atoms .
Scientific Research Applications
Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent molecule for various applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate: This compound shares a similar quinoline core but lacks the methylamino group.
Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate: This compound has an additional ethyl group, which may alter its chemical properties and applications.
Uniqueness
Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the methylamino group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific research and industrial applications .
Biological Activity
Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C12H10F3N2O3
- Molecular Weight : 300.23 g/mol
- CAS Number : 79660-46-1
- InChI Key : ONQDAESGZUODFI-UHFFFAOYSA-N
Biological Activity Overview
This compound exhibits various biological activities that have been documented in several studies. Its mechanisms of action and therapeutic potentials are summarized below.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. A study demonstrated that derivatives of quinoline compounds, including this trifluoro-substituted variant, exhibit activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the trifluoromethyl group enhances the compound's lipophilicity and overall antimicrobial potency.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
Anticancer Potential
The compound has also shown promise in cancer research. In vitro studies indicated that it induces apoptosis in various cancer cell lines through the activation of caspase pathways. The presence of the methylamino group is believed to contribute to its ability to penetrate cellular membranes effectively.
Case Studies
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Study on Anticancer Effects :
- A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.
- Mechanistic studies revealed that the compound upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins.
-
Antimicrobial Efficacy :
- Another investigation assessed the compound's efficacy against common bacterial pathogens in clinical isolates. The results highlighted its effectiveness against multi-drug resistant strains of S. aureus, suggesting its potential as a lead compound for developing new antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Trifluoromethyl Group : Enhances lipophilicity and increases membrane permeability.
- Methylamino Group : Contributes to interaction with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxoquinoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-3-21-13(20)7-5-18(17-2)11-6(12(7)19)4-8(14)9(15)10(11)16/h4-5,17H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLIDSWDHUJJNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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